4-(Boc-amino)-3,3-difluoropiperidine
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Overview
Description
4-(Boc-amino)-3,3-difluoropiperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and two fluorine atoms at the 3-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
It’s known that boc-protected amines, such as 4-(boc-amino)-3,3-difluoropiperidine, are commonly used in organic synthesis . They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .
Mode of Action
The Boc group in this compound serves as a protective group for the amino function . It prevents the amino group from reacting with other functional groups in the molecule during certain steps of a synthesis . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Boc-protected amines are often used in the synthesis of compounds that can affect various biochemical pathways . For example, they can be used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The boc group can be removed under acidic conditions, which might influence the compound’s bioavailability .
Result of Action
The result of the action of this compound largely depends on the context in which it is used. As a Boc-protected amine, it can be used to selectively protect the amino group during the synthesis of complex molecules . After the synthesis is complete, the Boc group can be removed, revealing the original amino group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the environment can significantly influence the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Boc-amino)-3,3-difluoropiperidine typically involves the protection of the amino group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature . The fluorine atoms are introduced through nucleophilic substitution reactions using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-3,3-difluoropiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Fluorination: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to introduce fluorine atoms.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields 3,3-difluoropiperidine.
Fluorinated Derivatives: Substitution reactions can yield various fluorinated derivatives depending on the reagents used.
Scientific Research Applications
4-(Boc-amino)-3,3-difluoropiperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)piperidine: Lacks the fluorine atoms, making it less versatile in certain synthetic applications.
3,3-Difluoropiperidine: Lacks the Boc-protected amino group, limiting its use in multi-step syntheses.
N-Boc-piperidine: Similar to 4-(Boc-amino)-3,3-difluoropiperidine but without the fluorine atoms.
Uniqueness
This compound is unique due to the presence of both the Boc-protected amino group and the fluorine atoms. This combination allows for selective deprotection and functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXGGNFFUMWRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263180-22-8 |
Source
|
Record name | tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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